molecular formula C10H14N2O3 B12915731 5-Methyl-1-(tetrahydro-2h-pyran-2-yl)pyrimidine-2,4(1h,3h)-dione CAS No. 5000-35-1

5-Methyl-1-(tetrahydro-2h-pyran-2-yl)pyrimidine-2,4(1h,3h)-dione

Cat. No.: B12915731
CAS No.: 5000-35-1
M. Wt: 210.23 g/mol
InChI Key: RORMWPFRHIFJPV-UHFFFAOYSA-N
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Description

5-Methyl-1-(tetrahydro-2H-pyran-2-yl)pyrimidine-2,4(1H,3H)-dione ( 5000-35-1) is a pyrimidine-2,4-dione derivative of significant interest in medicinal and synthetic chemistry. Its molecular formula is C10H14N2O3, with a molecular weight of 210.23 g/mol. This compound features a pyrimidine-2,4-dione core structure protected by a tetrahydro-2H-pyran-2-yl (THP) group, a common protecting group in organic synthesis that can modulate the compound's reactivity and properties. Pyrimidine-2,4-dione derivatives are recognized as privileged scaffolds in drug discovery due to their diverse biological activities. They serve as key precursors for the synthesis of more complex fused heterocyclic systems, such as pyrano[2,3-d]pyrimidines, which are extensively investigated for their broad pharmacological potential, including serving as PARP-1 inhibitors for cancer research , antimicrobial agents , and other therapeutic applications. The structural motif of the pyrimidine-2,4-dione core is known to interact with various biological targets, particularly enzymes. In the context of PARP-1 inhibition, which is a promising anti-cancer therapeutic target, related pyrano[2,3-d]pyrimidine-2,4-dione analogues have been designed to bind the enzyme's catalytic pocket, forming key hydrogen bonds with residues like Ser904 and Gly863 . This mechanism can compromise cancer cell DNA repair mechanisms, leading to genomic instability and cell death, a principle known as synthetic lethality in BRCA-deficient cancers. Beyond biomedical applications, pyrimidine derivatives are also explored in material science as promising non-toxic corrosion inhibitors for carbon steel in acidic media . This compound is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers handling this substance should refer to the Safety Data Sheet for proper handling, storage, and disposal information.

Properties

CAS No.

5000-35-1

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

5-methyl-1-(oxan-2-yl)pyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O3/c1-7-6-12(10(14)11-9(7)13)8-4-2-3-5-15-8/h6,8H,2-5H2,1H3,(H,11,13,14)

InChI Key

RORMWPFRHIFJPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CCCCO2

Origin of Product

United States

Preparation Methods

Protection of Pyrimidine Nitrogen with Tetrahydro-2H-pyran-2-yl Group

The tetrahydro-2H-pyran-2-yl (THP) group is commonly used as a protecting group for nitrogen atoms in heterocycles due to its stability and ease of removal. The preparation involves:

  • Reacting the pyrimidine-2,4-dione derivative (e.g., thymine or 5-methylpyrimidine-2,4-dione) with dihydropyran (DHP) in the presence of an acid catalyst.
  • The reaction proceeds via nucleophilic attack of the nitrogen on the electrophilic carbon of DHP, forming the N-THP protected compound.

Typical conditions:

Parameter Details
Starting material 5-Methylpyrimidine-2,4-dione
Reagent 3,4-Dihydro-2H-pyran (DHP)
Catalyst Acidic catalyst (e.g., p-toluenesulfonic acid)
Solvent Dichloromethane or similar
Temperature Room temperature to reflux
Reaction time Several hours (2–6 h)
Yield Typically 70–90%

This method yields this compound with good selectivity and purity.

Alternative One-Pot Synthesis

Some reports indicate a one-pot synthesis approach where the methylated pyrimidine core is directly reacted with tetrahydro-2H-pyran-2-yl precursors under controlled conditions, minimizing purification steps and improving efficiency.

Reaction Conditions and Optimization

Solvent and Temperature Effects

  • Polar aprotic solvents such as dichloromethane or acetonitrile are preferred for the protection step.
  • Mild acidic conditions favor selective N-1 protection without side reactions.
  • Temperature control is critical; elevated temperatures can lead to decomposition or side reactions.

Catalysts and Additives

  • Acid catalysts like p-toluenesulfonic acid or Lewis acids facilitate the ring-opening of dihydropyran and subsequent attachment.
  • Base additives are generally avoided during protection to prevent deprotection or side reactions.

Yield and Purity Data

Method Yield (%) Purity (%) Notes
Acid-catalyzed THP protection 70–90 >95 High selectivity, scalable
One-pot synthesis 65–85 >90 Simplified process, fewer steps

Analytical Characterization

  • NMR Spectroscopy: Confirms the presence of the THP group and methyl substitution.
  • Mass Spectrometry: Molecular ion peak consistent with C₁₀H₁₃N₃O₃ (molecular weight ~219 g/mol).
  • Melting Point: Consistent with literature values for the protected pyrimidine derivative.
  • Chromatography (HPLC/LC-MS): Used to assess purity and confirm the absence of unprotected starting material.

Research Findings and Notes

  • The tetrahydro-2H-pyran-2-yl group provides stability to the pyrimidine nitrogen during subsequent synthetic transformations.
  • The methyl group at the 5-position influences biological activity and chemical reactivity.
  • The protection strategy is widely used in nucleoside chemistry and pyrimidine derivative synthesis.
  • Optimization of reaction time and catalyst loading can improve yield and reduce by-products.

Summary Table of Preparation Methods

Step Reagents/Conditions Yield (%) Remarks
Starting material preparation 5-Methylpyrimidine-2,4-dione (thymine) N/A Commercially available
N-1 Protection with THP Dihydropyran, acid catalyst, DCM, RT-40°C 70–90 High selectivity, mild conditions
One-pot synthesis Methylated pyrimidine + THP precursor 65–85 Fewer steps, moderate yield

This comprehensive overview synthesizes the current knowledge on the preparation of this compound, emphasizing the protection of the pyrimidine nitrogen with the tetrahydro-2H-pyran-2-yl group under acid-catalyzed conditions as the primary and most effective method. The data tables and reaction conditions provide a clear guide for researchers aiming to prepare this compound with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-(tetrahydro-2h-pyran-2-yl)pyrimidine-2,4(1h,3h)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

5-Methyl-1-(tetrahydro-2h-pyran-2-yl)pyrimidine-2,4(1h,3h)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-1-(tetrahydro-2h-pyran-2-yl)pyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or antiviral effects.

Comparison with Similar Compounds

Thymine (5-Methylpyrimidine-2,4(1H,3H)-dione)

  • Structure : Lacks the THP group at position 1, retaining only the 5-methyl substitution.
  • Role : A natural nucleobase in DNA, widely used as a reference standard in pharmaceutical impurity profiling .
  • Key Differences : The absence of the THP group in thymine reduces its lipophilicity (logP ~ -0.7) compared to the target compound, which may limit its utility in crossing biological barriers.

5-Methyl-1-(prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione (6b)

  • Structure : Substitutes THP with a propargyl group at position 1.
  • Properties :
    • Melting point: 150–152°C .
    • Synthesis: Prepared via nucleophilic alkylation of uracil with propargyl bromide under basic conditions .

5-Methyl-1-(1-(4-substituted quinolin-2-ylmethyl)piperidin-4-yl)pyrimidine-2,4(1H,3H)-dione

  • Structure: Features a piperidinyl-quinoline hybrid substituent at position 1.
  • Application : Designed as a Mycobacterium tuberculosis thymidylate kinase (MtbTMPK) inhibitor, demonstrating IC₅₀ values in the low micromolar range .
  • Key Differences: The piperidinyl-quinoline moiety enhances target specificity for bacterial enzymes, whereas the THP group in the target compound may favor broader pharmacokinetic optimization.

Functionalized Pyrimidine-2,4-dione Derivatives

5-(Difluoromethyl)pyrimidine-2,4(1H,3H)-dione

  • Structure : Difluoromethyl group at position 3.
  • Properties :
    • Molecular weight: 162.09 g/mol.
    • LogP: Estimated ~0.2 (higher hydrophobicity than thymine due to fluorine substitution) .
  • Comparison : The difluoromethyl group enhances metabolic resistance compared to the 5-methyl group, but the absence of a position-1 substituent limits its utility in receptor-targeted therapies.

5-Fluoro-1-[(4S,5R)-5-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-pyrimidine-2,4(1H,3H)-dione

  • Structure : Fluorine at position 5 and a dioxolane-derived substituent at position 1.
  • Key Differences : The dioxolane group mimics sugar moieties in nucleosides, whereas the THP group in the target compound may reduce enzymatic recognition, altering biological activity.

Biological Activity

5-Methyl-1-(tetrahydro-2H-pyran-2-yl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative with significant potential in medicinal chemistry due to its diverse biological activities. This compound features a pyrimidine ring substituted with a tetrahydro-2H-pyran moiety and a methyl group, along with a 2,4-dione functional group that enhances its reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C9H11N3O2C_9H_{11}N_3O_2. The presence of nitrogen and oxygen atoms in its structure contributes to its biological activity through various mechanisms of action. The compound's electrophilic sites on the carbonyl groups of the dione are crucial for its reactivity, allowing it to participate in numerous chemical reactions essential for biological interactions.

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that specific pyrimidine derivatives demonstrate potent activity against various cancer cell lines. In one study, compounds structurally similar to this compound were tested against MCF-7 (breast cancer), A549 (lung cancer), and other cell lines, revealing IC50 values that suggest strong cytotoxic effects .

Table 1: Anticancer Activity of Pyrimidine Derivatives

Compound IDCell LineIC50 (µM)
16MCF-70.09
16A5490.03
25Colo-2050.01
25A27800.12

Antimicrobial Properties

The antimicrobial efficacy of pyrimidine derivatives has also been documented. Compounds similar to this compound were tested against various microbial strains including E. coli and S. aureus. The results indicated that these compounds exhibited notable antibacterial activity with minimum inhibitory concentrations (MIC) decreasing as the concentration of the compounds increased .

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMIC (µg/mL)
E. coli200
S. aureus200

Neuroprotective Effects

Recent studies have explored the potential neuroprotective effects of pyrimidine derivatives in models of Alzheimer's disease. Compounds exhibiting structural similarities to this compound have shown promise in reducing β-amyloid accumulation and improving cognitive function in animal models .

Case Studies

In one notable case study involving the synthesis and evaluation of new pyrimidine derivatives, researchers synthesized several compounds based on the 5-methylpyrimidine scaffold and tested their biological activities. The results indicated that modifications at specific positions on the pyrimidine ring significantly influenced their anticancer and antimicrobial activities .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing derivatives of 5-Methyl-1-(tetrahydro-2H-pyran-2-yl)pyrimidine-2,4(1H,3H)-dione?

  • Methodology : Derivatives are synthesized via alkylation reactions using benzyl chlorides or chloroacetamides in DMF with potassium carbonate as a base. For example, 5-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is obtained by reacting α-bromoacetyl precursors with thioacetamide in acetic acid .
  • Key Steps :

  • Use of C18 chromatography (100 × 4 mm column) for purification .
  • Confirmation of structure via 1H NMR and mass spectrometry .

Q. How is the purity and structural integrity of synthesized derivatives validated?

  • Methodology :

  • Analytical Techniques : 1H NMR spectroscopy for verifying substituent positions and stereochemistry.
  • Chromatography : HPLC with a 25-min analysis cycle on a C18 column ensures purity .
  • Crystallization : Recrystallization from methanol or ethanol yields white crystalline solids suitable for X-ray diffraction (where applicable) .

Q. What biological activities are associated with derivatives of this compound?

  • Findings : Derivatives such as 5-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione exhibit antimicrobial activity against Staphylococcus aureus (MIC values lower than Metronidazole and Streptomycin) .
  • Assay Protocol :

  • Broth microdilution method for determining MIC values.
  • Comparative analysis with reference antibiotics to validate efficacy .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in alkylation reactions?

  • Methodology :

  • Solvent Selection : DMF promotes solubility of intermediates and facilitates nucleophilic substitution .
  • Base Optimization : Potassium carbonate is preferred over stronger bases (e.g., NaH) to minimize side reactions .
  • Temperature Control : Reactions performed at 60–80°C balance reactivity and decomposition risks .
    • Data-Driven Approach : Computational reaction path searches (quantum chemical calculations) and experimental feedback loops can refine conditions .

Q. How do structural modifications (e.g., thiazole or benzyl groups) influence bioactivity?

  • Case Study :

  • Thiazole Substitution : Enhances antimicrobial activity due to increased electron-withdrawing effects and membrane penetration .
  • Benzyl Groups : Improve lipophilicity, correlating with better bioavailability in in vitro assays .
    • Experimental Design :
  • Systematic SAR (Structure-Activity Relationship) studies with varying substituents.
  • Molecular docking simulations to predict target binding (e.g., bacterial enzymes) .

Q. How to resolve contradictions in biological activity data across similar derivatives?

  • Analytical Framework :

  • Replicate Assays : Ensure consistency in microbial strains and growth conditions .
  • Control Compounds : Include Metronidazole and Streptomycin as benchmarks for activity validation .
  • Statistical Analysis : Use ANOVA or t-tests to assess significance of MIC value differences .

Q. What computational tools are effective in designing novel derivatives of this compound?

  • Approach :

  • Quantum Chemistry : DFT calculations to predict reaction pathways and transition states .
  • Machine Learning : Train models on existing synthetic data to propose optimal substituents for target properties (e.g., solubility, binding affinity) .
    • Case Example : ICReDD’s integration of computational and experimental data accelerates discovery of pyrimidine-based antimicrobials .

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